molecular formula C20H24O7 B027983 (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol CAS No. 890317-92-7

(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol

Cat. No.: B027983
CAS No.: 890317-92-7
M. Wt: 376.4 g/mol
InChI Key: FYEZJIXULOZDRT-WGLWSTOQSA-N
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Description

This compound is a stereospecific neolignan derivative characterized by a propane-1,3-diol backbone substituted with two aryl ether groups. The (1S,2R) configuration defines its stereochemistry, while the (E)-3-hydroxyprop-1-enyl moiety introduces a conjugated double bond, influencing its reactivity and biological interactions. Structurally, it belongs to the 8-O-4′ neolignan class, which is known for diverse bioactivities, including antioxidant and anti-inflammatory properties .

Properties

IUPAC Name

(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEZJIXULOZDRT-WGLWSTOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/CO)O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol , also known as Dadahol A, is a phenolic compound derived from various plant sources, including Artocarpus species. This article explores its biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects, based on diverse research findings.

Chemical Structure

The molecular formula of this compound is C39H38O12C_{39}H_{38}O_{12}, with a complex structure that contributes to its biological properties. The stereochemistry of the compound is significant in determining its activity.

PropertyValue
Molecular FormulaC39H38O12
IUPAC NameThis compound
CAS Number405281-76-7
SourceArtocarpus dadah, Artocarpus lacucha

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that phenolic compounds can scavenge free radicals and reduce oxidative stress in various biological systems. In particular, the antioxidant capacity of Dadahol A was evaluated using DPPH and ABTS assays, demonstrating effective radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed in vitro using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). The compound significantly inhibited the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner. Specifically, it reduced NO production by up to 81.91% and PGE2 by 99.38% compared to LPS-treated controls .

Anticancer Activity

The cytotoxic effects of this compound have been investigated against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in tumor cells through mechanisms involving the modulation of cell cycle progression and enhancement of reactive oxygen species (ROS) generation. For example, in studies using human breast cancer cell lines, Dadahol A demonstrated significant growth inhibition and induced apoptosis via caspase activation pathways .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Study on Antioxidant Properties : A study conducted on extracts from Artocarpus species showed that phenolic compounds exhibited strong antioxidant activities, correlating with the presence of Dadahol A. The study utilized both in vitro assays and animal models to confirm these effects.
  • Anti-inflammatory Mechanism : In another research effort focusing on inflammatory diseases, Dadahol A was found to inhibit NF-kB signaling pathways in macrophages, leading to decreased expression of inflammatory cytokines.
  • Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects of Dadahol A on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability alongside increased apoptotic markers.

Scientific Research Applications

Biological Activities

The compound has been studied for its various biological properties, including:

  • Antioxidant Activity
    • The presence of hydroxyl groups contributes to its ability to scavenge free radicals, making it a potential candidate for antioxidant therapies. Research indicates that phenolic compounds can mitigate oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .
  • Antitumor Effects
    • Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The specific compound under discussion has demonstrated potential in inhibiting the proliferation of certain tumor cells, suggesting its utility in cancer treatment .
  • Anti-inflammatory Properties
    • The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation. This is particularly relevant in the treatment of diseases such as arthritis and cardiovascular disorders .
  • Neuroprotective Effects
    • Initial studies suggest that the compound may protect neuronal cells from damage induced by neurotoxic agents, indicating potential applications in neurodegenerative disease management .

Applications in Drug Development

The unique chemical structure of (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol makes it a valuable lead compound for drug development:

  • Pharmaceutical Formulations : Its efficacy as an antioxidant and anti-inflammatory agent positions it as a candidate for formulations aimed at treating chronic diseases.
  • Natural Product Synthesis : The compound can serve as a precursor for synthesizing more complex derivatives with enhanced biological activities through medicinal chemistry approaches.

Case Studies

Several studies have documented the pharmacological effects of this compound:

  • Study on Antioxidant Capacity :
    • A study evaluated the antioxidant capacity of various phenolic compounds, including this one, demonstrating significant radical scavenging activity compared to standard antioxidants like vitamin C .
  • Research on Antitumor Activity :
    • In vitro studies assessed the cytotoxic effects on breast cancer cell lines, showing that the compound inhibited cell growth and induced apoptosis through mitochondrial pathways .
  • Inflammation Model Studies :
    • Animal models of inflammation demonstrated that administration of this compound reduced markers of inflammation significantly compared to control groups, underscoring its therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Key Structural Features :

  • Stereochemistry : (1S,2R) configuration at the propane-1,3-diol core.
  • Substituents: 4-Hydroxy-3-methoxyphenyl (guaiacyl group) at position 1. 4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy group at position 2.
  • Molecular Formula : C₂₀H₂₄O₇ (molar mass: 376.4 g/mol) .

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

Stereochemical variations significantly impact biological activity and physical properties.

Compound Name Stereochemistry Molecular Formula Key Differences Source/Application
(1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol (1R,2S) C₂₀H₂₄O₇ Opposite configuration at C1 and C2 Synthetic neolignan; pharmacological research
(−)-(αR,βR)-Guaiacylglycerol-β-guaiacyl ether (1R,2R) C₁₈H₂₂O₇ Lacks the (E)-3-hydroxypropenyl group Isolated from plant sources
erythro- and threo-1-(4-Hydroxy-3-methoxyphenyl)-2-{4-[2-formyl-(E)-vinyl]-2-methoxyphenoxy}-propane-1,3-diol erythro (7R,8S) / threo (7S,8S) C₂₀H₂₂O₈ Formyl-vinyl substituent instead of hydroxypropenyl Hydnocarpus anthelminthica seeds

Stereochemical Analysis :

  • NMR Coupling Constants : For 8-O-4′ neolignans, the coupling constant (J₇,₈) distinguishes erythro (J = 2.7–5.0 Hz) from threo (J = 6.0–8.6 Hz) diastereomers .
  • Absolute Configuration : Determined via CD spectroscopy or Mosher’s method .

Substituent Variations

Modifications in aryl groups or side chains alter physicochemical and bioactive profiles.

Compound Name Substituent Modifications Molecular Weight (g/mol) Bioactivity Notes
1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol Additional methoxy at phenyl C3 and C5 350.36 Enhanced lipophilicity; unstudied bioactivity
(7S,8R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]-1,3-propanediol Hydroxypropyl and dimethoxy groups at phenoxy ring 408.44 Potential antioxidant due to phenolic groups
3-O-Feruloylquinic acid Cyclohexanecarboxylic acid core with feruloyl group 368.3 Antioxidant; coffee fruit derivative

Preparation Methods

Core Reaction Pathway

The synthesis of β-O-4 aryl ether derivatives, as exemplified by guaiacyl glycerol-β-guaiacyl ether, provides a foundational framework for constructing the target compound. The process involves:

  • Acetylation of Guaiacol : Treatment of guaiacol with polyphosphoric acid (PPA) and sodium acetate yields 4-acetyl-guaiacol (40.5% yield).

  • Bromoacetylation : Bromination of the acetylated intermediate using copper bromide introduces a reactive α-bromo group.

  • Condensation with Substituted Guaiacol : The bromoacetyl intermediate undergoes nucleophilic substitution with a second guaiacol derivative bearing the (E)-3-hydroxyprop-1-enyl group. This step forms the critical β-O-4 linkage.

  • Formaldehyde-Mediated Chain Extension : Reaction with formaldehyde extends the carbon backbone, generating a propanediol precursor.

  • Stereoselective Reduction : Sodium borohydride reduction under alkaline conditions establishes the (1S,2R) configuration. Chiral auxiliaries or catalysts may enhance enantiomeric excess.

Key Data:

StepReagents/ConditionsYield (%)Reference
AcetylationPPA, NaOAc, 100°C, 15 min40.5
CondensationGuaiacol, DMF, 80°C, 12 h62.0
ReductionNaBH₄, NaOH, 10 h60.1

Protecting Group Strategies for Hydroxyl Functionality

Silyl Ether Protection

To prevent unwanted side reactions during synthesis, hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) ethers. This approach, detailed in patent EP2557079A1, involves:

  • Selective Silylation : TBDMS chloride selectively protects primary hydroxyl groups under mild conditions (e.g., imidazole catalyst, room temperature).

  • Intermediate Functionalization : The protected intermediate undergoes coupling reactions to introduce the propenyl side chain via Wittig or Heck reactions.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) cleaves silyl ethers post-synthesis, restoring hydroxyl functionality.

Advantages:

  • Enables regioselective modifications.

  • Compatible with Grignard and Ullmann coupling reactions.

Stereochemical Control via Chiral Catalysis

Asymmetric Induction Methods

The (1S,2R) configuration is achieved through:

  • Chiral Ligand-Mediated Reduction : Evans’ oxazaborolidine catalysts induce high enantioselectivity during ketone reductions (up to 95% ee).

  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze racemic intermediates, enriching the desired enantiomer.

Optimization Considerations:

  • Temperature and solvent polarity significantly impact stereochemical outcomes.

  • Polar aprotic solvents (e.g., THF) favor tighter transition states, enhancing ee.

Introduction of the (E)-3-Hydroxyprop-1-enyl Side Chain

Horner-Wadsworth-Emmons Reaction

The (E)-configured propenyl group is installed via:

  • Phosphonate Ester Preparation : Treatment of 3-hydroxypropanal with triethyl phosphite forms the requisite phosphonate ester.

  • Aldehyde Coupling : Reaction with a benzaldehyde derivative under basic conditions yields the (E)-alkene (75–85% yield).

Mechanistic Insight:

The reaction proceeds through a stabilized ylide intermediate, ensuring high geometric selectivity.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)StereoselectivityScalability
Condensation-ReductionAcetylation, condensation60.1ModerateHigh
Silyl ProtectionTBDMS protection, coupling68.3HighModerate
Enzymatic ResolutionKinetic resolution54.2Very HighLow

Q & A

Q. What are the recommended synthesis protocols for this compound, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis typically involves coupling substituted aldehydes with phenolic precursors under basic conditions. For example, substituted chalcone derivatives (e.g., 4-hydroxy-3-methoxyphenyl analogs) can be synthesized via Claisen-Schmidt condensation using ethanol and aqueous NaOH at room temperature . Reaction conditions such as solvent polarity, temperature, and base strength critically impact stereoselectivity. For instance, polar aprotic solvents like DMF may favor (E)-configured alkenes, while protic solvents like ethanol stabilize intermediates for (S,R)-diastereomers . Purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended to isolate enantiomerically pure fractions.

Q. How can researchers confirm the compound’s structural identity and purity?

Methodological Answer: Use a combination of:

  • 1D/2D NMR : Assign proton signals for methoxy groups (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.2 ppm), and hydroxy protons (broad signals at δ 5.0–5.5 ppm). NOESY can confirm spatial proximity of stereogenic centers .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C17H20O5, exact mass 304.3) .
  • HPLC with chiral columns : Assess enantiomeric purity using cellulose-based stationary phases (e.g., Chiralpak IC) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if dust or aerosols form during weighing .
  • Storage : Keep in sealed containers under dry, inert atmospheres (argon) to prevent oxidation of the propenyl group .
  • Waste disposal : Classify as halogen-free organic waste; incinerate via licensed facilities .

Advanced Research Questions

Q. How do discrepancies in reported toxicity data (e.g., conflicting GHS classifications) impact experimental design?

Methodological Answer: Some safety data sheets (SDS) list no hazards (e.g., GHS classification: "No data" ), while others report skin/eye irritation (H315/H319 ). To resolve contradictions:

  • Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to quantify IC50 values.
  • Perform patch tests on murine models to validate dermal irritation thresholds .
  • Always apply the precautionary principle: Assume moderate toxicity and implement fume hoods for bulk handling.

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., cytochrome P450 enzymes) to model binding affinities. The hydroxyprop-1-enyl moiety may act as a hydrogen-bond donor .
  • DFT calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G* level to analyze electrostatic potential maps for reactive sites .
  • MD simulations (GROMACS) : Simulate solvation dynamics in water/ethanol mixtures to assess stability under physiological conditions .

Q. How does stereochemistry influence the compound’s stability and bioactivity?

Methodological Answer:

  • The (1S,2R) configuration enhances metabolic stability compared to (1R,2S) due to reduced steric hindrance in hepatic oxidation .
  • Accelerated stability studies : Expose enantiomers to UV light (ICH Q1B guidelines) and monitor degradation via HPLC. The (E)-propenyl group is prone to cis-trans isomerization under acidic conditions .
  • Pharmacophore mapping : Use Schrödinger Suite to correlate stereochemistry with anti-inflammatory activity (e.g., COX-2 inhibition) .

Q. What analytical methods resolve contradictions in reported physical properties (e.g., solubility or melting point)?

Methodological Answer:

  • DSC/TGA : Measure melting point and decomposition temperature (e.g., TGA under N2 at 10°C/min) to verify literature gaps .
  • Solubility profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. LogP values (n-octanol/water) can be validated via experimental vs. calculated (ALOGPS) comparisons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol
Reactant of Route 2
Reactant of Route 2
(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol

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